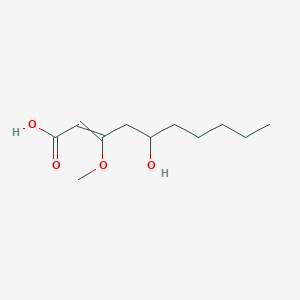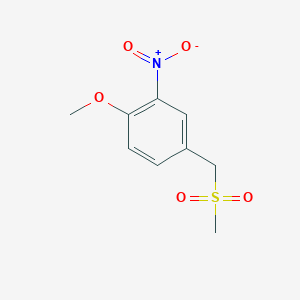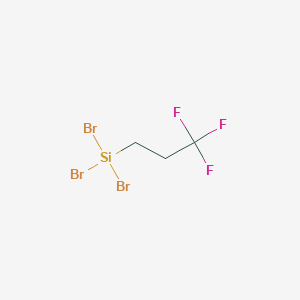
Tribromo(3,3,3-trifluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C3H4Br3F3Si It is a derivative of silane, where the silicon atom is bonded to three bromine atoms and one 3,3,3-trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromo(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylsilane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride or chloroform, and the process is carried out at low temperatures to prevent side reactions. The reaction can be represented as follows:
CF3CH2CH2SiH3+3Br2→CF3CH2CH2SiBr3+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as platinum or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylsilane.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen bromide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products
Substitution: Products include 3,3,3-trifluoropropylsilanols, 3,3,3-trifluoropropylamines, and 3,3,3-trifluoropropylalkoxysilanes.
Reduction: The major product is 3,3,3-trifluoropropylsilane.
Hydrolysis: The products are silanols and hydrogen bromide.
Applications De Recherche Scientifique
Tribromo(3,3,3-trifluoropropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties, such as hydrophobicity or biocompatibility.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tribromo(3,3,3-trifluoropropyl)silane involves its ability to undergo substitution and hydrolysis reactions. The bromine atoms can be replaced by various nucleophiles, allowing the compound to form bonds with different substrates. This property makes it useful in surface modification and as a coupling agent in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloro(3,3,3-trifluoropropyl)silane: Similar in structure but with chlorine atoms instead of bromine.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains methoxy groups instead of bromine atoms.
3,3,3-Trifluoropropyltrimethoxysilane: Another derivative with methoxy groups.
Uniqueness
Tribromo(3,3,3-trifluoropropyl)silane is unique due to the presence of bromine atoms, which makes it more reactive in substitution reactions compared to its chloro and methoxy counterparts. This increased reactivity allows for a broader range of chemical modifications and applications.
Propriétés
Numéro CAS |
921605-19-8 |
|---|---|
Formule moléculaire |
C3H4Br3F3Si |
Poids moléculaire |
364.86 g/mol |
Nom IUPAC |
tribromo(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C3H4Br3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 |
Clé InChI |
MLZOPJVPCGTFGS-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](Br)(Br)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
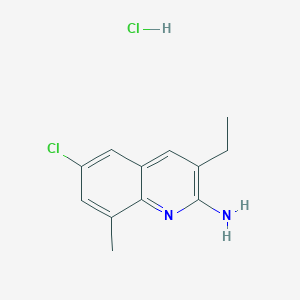
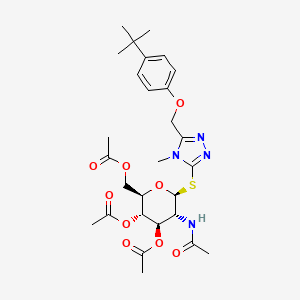
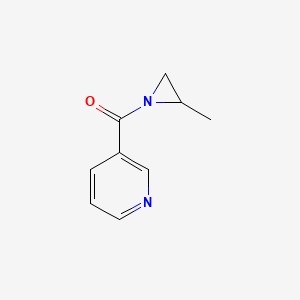
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
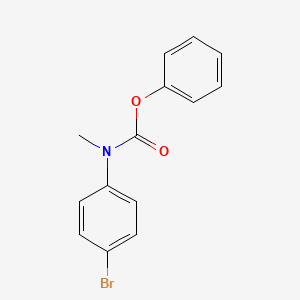
![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
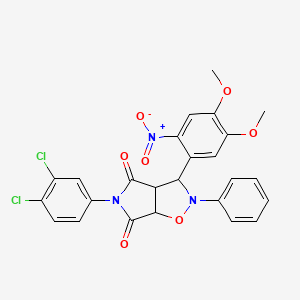

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
